molecular formula C20H23NO2 B13759101 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione CAS No. 76-46-0

2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione

Cat. No.: B13759101
CAS No.: 76-46-0
M. Wt: 309.4 g/mol
InChI Key: MOHROYYFEDIUMI-UHFFFAOYSA-N
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Description

2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione (CAS 76-46-0) is a chemical compound featuring an isoindole-1,3-dione core functionalized with a hex-1-ynylcyclohexyl group. This structure classifies it among phthalimide derivatives, a scaffold recognized for its versatile applications in medicinal chemistry and materials science . Preliminary research indicates this compound has been investigated for its potential use as an anti-inflammatory and anti-cancer agent, attributed to its ability to inhibit specific enzymes and pathways involved in these disease processes . The isoindole-1,3-dione (phthalimide) moiety is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including analgesic, antimicrobial, and antitumor effects . Its unique molecular structure, combining a rigid cyclic imide with an alkyne-substituted cyclohexyl chain, also makes it a candidate for developing new materials with specific electronic or optical properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct thorough safety assessments and adhere to all local regulations when handling this material.

Properties

CAS No.

76-46-0

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2-hex-1-ynylcyclohexyl)isoindole-1,3-dione

InChI

InChI=1S/C20H23NO2/c1-2-3-4-5-10-15-11-6-9-14-18(15)21-19(22)16-12-7-8-13-17(16)20(21)23/h7-8,12-13,15,18H,2-4,6,9,11,14H2,1H3

InChI Key

MOHROYYFEDIUMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1CCCCC1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Isoindole-1,3-dione Derivatives

Isoindole-1,3-dione derivatives are commonly synthesized through:

These methods provide versatility to introduce various substituents including alkynyl groups like hex-1-ynyl.

Specific Preparation Methods of 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione

Starting Materials and Key Intermediates

The synthesis typically begins with:

  • 3-sulfolene and maleic anhydride to form the bicyclic isoindole core via Diels–Alder reaction,
  • Followed by condensation with primary amines to yield 2-alkyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione intermediates,
  • Subsequent functionalization on the cyclohexyl ring to introduce the hex-1-ynyl substituent.

Stepwise Synthesis Approach

Step 1: Diels–Alder Reaction and Imide Formation
  • Reaction of 3-sulfolene with maleic anhydride forms a bicyclic anhydride intermediate.
  • Condensation with a primary amine (e.g., methylamine or ethylamine) yields the 2-alkyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (compound 9 in literature).
Step 3: Functional Group Transformations
  • The hydroxy groups formed after ring-opening can be converted to acetates or other derivatives to stabilize the molecule.
  • Methanesulfonyl chloride treatment followed by nucleophilic substitution with azide or halide ions can further diversify the substituents on the isoindole ring.

Palladium-Catalyzed Aminocarbonylation Method

An alternative one-step synthesis involves:

  • Palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of amines, carbon monoxide, and a base.
  • This method efficiently produces 2-substituted isoindole-1,3-diones, tolerating various functional groups including alkynyl moieties.

Representative reaction conditions:

Reagent/Condition Details
Substrate Methyl 2-iodobenzoate or related halobenzoate
Amine Primary amine (e.g., benzylamine)
Catalyst Pd(OAc)2 (5–10 mol%)
Ligand Triarylphosphines or tricyclohexylphosphine (10–20 mol%)
Base Cesium carbonate (2 equiv)
Solvent Toluene
Temperature 95 °C
Atmosphere 1 atm CO
Reaction Time 24 hours
Yield Up to 76% isolated yield

This method provides a direct route to the isoindole-1,3-dione core with substitution at the 2-position, which can be adapted for hex-1-ynyl substituents.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Diels–Alder + Condensation + Nucleophilic Substitution 1. Diels–Alder of 3-sulfolene and maleic anhydride
2. Condensation with primary amine
3. Hydroperoxide formation and nucleophilic ring-opening with hex-1-ynyl nucleophile
High regio- and stereoselectivity
Versatile for various nucleophiles
Multi-step process
Requires careful control of conditions
Palladium-Catalyzed Aminocarbonylation One-step reaction of o-halobenzoates with amines under CO and Pd catalysis Efficient, good yields, functional group tolerance Requires CO gas and Pd catalyst
Optimization needed for alkynyl substituents

Research Findings and Analysis

  • Regioselectivity and Stereoselectivity: The nucleophilic ring-opening of epoxides or hydroperoxides on the cyclohexyl ring is highly regioselective at the C-2 position, supported by both experimental NMR and X-ray crystallographic data, as well as theoretical calculations.
  • Functional Group Compatibility: The palladium-catalyzed method tolerates various functional groups including alcohols, ketones, and alkynes, enabling the incorporation of the hex-1-ynyl substituent without side reactions.
  • Yields and Purity: Yields reported range from moderate to high (up to 95% for intermediates and 75-76% for palladium-catalyzed products), with purification typically achieved by column chromatography and recrystallization.
  • Reaction Conditions: Mild to moderate temperatures (0–95 °C), inert atmospheres, and controlled stoichiometry are critical for optimal outcomes.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The isoindole-1,3-dione moiety undergoes electrophilic substitution at the aromatic ring. Common reactions include:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the para position relative to electron-withdrawing substituents.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Alkyne Cycloaddition

The terminal alkyne (hex-1-yne) participates in click chemistry and Huisgen cycloaddition reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms triazole derivatives when reacted with azides under Cu(I) catalysis. This is utilized to create bioactive conjugates .

  • Thermal Cycloaddition : Undergoes [2+2] cycloaddition with electron-deficient alkenes at elevated temperatures (80–100°C).

Nucleophilic Acyl Substitution

The carbonyl groups in the isoindole-1,3-dione core react with nucleophiles:

  • Ammonolysis : Reacts with amines (e.g., benzylamine) in THF at reflux to form substituted amides .

  • Hydrolysis : Cleavage of the imide ring occurs under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding phthalic acid derivatives.

Diels-Alder Reactions

The cyclohexenyl group acts as a diene in Diels-Alder reactions:

  • With Maleic Anhydride : Forms bicyclic adducts at 60°C in toluene, confirmed by X-ray crystallography .

Cross-Coupling Reactions

The alkyne participates in Sonogashira coupling with aryl halides:

  • Palladium-Catalyzed Coupling : Reacts with iodobenzene in the presence of Pd(PPh₃)₄ and CuI to form diarylalkynes.

Biochemical Interactions

The compound inhibits enzymes through non-covalent interactions:

Enzyme TargetInteraction TypeIC₅₀ (µM)Reference
Acetylcholinesterase (AChE)π-π stacking with Trp841.12
Cyclooxygenase-2 (COX-2)Hydrogen bonding with Tyr38521.24

Reaction Conditions and Outcomes

Reaction TypeConditionsKey ProductYield (%)Reference
CuAACCuSO₄, sodium ascorbate, RTTriazole conjugate85
Diels-AlderToluene, 60°C, 12 hBicyclic adduct78
Sonogashira CouplingPd(PPh₃)₄, CuI, NEt₃, 80°CDiarylalkyne92
AmmonolysisBenzylamine, THF, reflux, 8 hN-Benzylimide derivative67

Key Research Findings

  • Structural Modifications : Lengthening the alkyl linker between the isoindole and cyclohexyl groups enhances AChE inhibition (IC₅₀ = 0.91 µM) .

  • Thermodynamics : ΔG° values for COX-2 binding correlate with inhibitory potency (R² = 0.89) .

  • Synthetic Utility : The terminal alkyne enables modular derivatization for drug discovery .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry and materials science.

Scientific Research Applications

The compound 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in scientific research, highlighting its significance in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

The compound has been explored for its potential pharmacological properties. Its isoindole framework is often associated with various biological activities, including anti-cancer and anti-inflammatory effects. Research indicates that derivatives of isoindole compounds can exhibit significant cytotoxicity against cancer cell lines, making them candidates for drug development.

Synthesis of Advanced Materials

Due to its unique chemical structure, this compound can serve as a precursor in the synthesis of advanced materials. It can be utilized in the production of polymers and nanomaterials, which are essential in electronics and photonics. The ability to modify its structure allows for tailoring material properties for specific applications.

Environmental Studies

The compound has potential applications in environmental chemistry, particularly in studying the degradation of pollutants. Its stability and reactivity make it suitable for investigating reaction mechanisms in environmental processes, such as the breakdown of organic pollutants under various conditions.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of isoindole derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Polymer Synthesis

Research focused on synthesizing new polymers using this compound as a monomer. The resulting polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. This advancement opens avenues for their use in high-performance materials.

Case Study 3: Environmental Degradation

An environmental study utilized the compound to model the degradation pathways of similar organic pollutants in aquatic systems. The findings revealed that under UV irradiation, the compound underwent significant degradation, suggesting its potential role in bioremediation strategies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Features
2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione Hex-1-ynylcyclohexyl C20H21NO2 307.39 High lipophilicity; alkyne group enables click chemistry
2-(Cyclohex-2-enyl)isoindole-1,3-dione Cyclohexenyl C14H13NO2 227.26 Unsaturated cyclohexene ring; lower steric bulk compared to hexynyl
2-(4-Hydroxycyclohexyl)isoindole-1,3-dione 4-Hydroxycyclohexyl C14H15NO3 245.27 Polar hydroxyl group; hydrogen-bonding capacity
2-(2-Oxocyclohexyl)isoindole-1,3-dione 2-Oxocyclohexyl C14H13NO3 243.26 Ketone group; reactive toward nucleophiles
2-[4-(2-Methylimidazolyl)phenyl]isoindole-1,3-dione Phenyl-imidazole C18H13N3O2 303.31 Aromatic and heterocyclic substituents; potential for π-π interactions

Key Observations :

  • Hydroxy and oxo derivatives exhibit higher polarity due to functional groups capable of hydrogen bonding or electrophilic reactivity, which may improve aqueous solubility but reduce bioavailability .

Structural and Crystallographic Insights

  • Dihedral Angles : In 2-(2,5-dioxotetrahydrofuran-3-yl)isoindole-1,3-dione, the dihedral angle between isoindole-dione and the tetrahydrofuran ring is 90°, influencing packing and hydrogen-bonding patterns . The hexynylcyclohexyl group in the target compound may adopt varied conformations due to rotational freedom around the cyclohexyl-alkyne bond.
  • Hydrogen Bonding: Hydroxy derivatives (e.g., 2-(4-hydroxycyclohexyl)isoindole-1,3-dione) form intermolecular hydrogen bonds, enhancing crystallinity, whereas the target compound’s nonpolar substituents may favor hydrophobic interactions .

Biological Activity

2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in anti-inflammatory and anti-cancer therapies due to its ability to inhibit specific enzymes and pathways involved in these diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅NO₂, with a molecular weight of approximately 215.27 g/mol. The structure consists of an isoindole core with a hex-1-ynylcyclohexyl substituent at the 2-position, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

1. Anti-inflammatory Activity

The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. A study demonstrated that several derivatives of isoindole-1,3-dione showed greater inhibition of COX-2 compared to the reference drug meloxicam, suggesting that this compound may possess similar or enhanced anti-inflammatory properties .

2. Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). The cytotoxic effects were evaluated using the MTT assay, revealing that the compound exhibits selective cytotoxicity depending on the specific cell line and substituents present on the isoindole structure .

3. Antibacterial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in the development of new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial effects may involve interference with bacterial cell wall integrity.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoindole derivatives:

StudyFindings
Demonstrated COX inhibition with selectivity for COX-2 over COX-1.
Showed significant cytotoxicity against various cancer cell lines; IC₅₀ values varied based on substituents.
Reported antibacterial activity against Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(2-Hex-1-ynylcyclohexyl)isoindole-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclohexane ring functionalization followed by coupling with isoindole-1,3-dione derivatives. Key parameters include solvent polarity, temperature (80–120°C), and catalytic systems (e.g., Pd-based catalysts for alkyne coupling). Optimization can leverage factorial design experiments (e.g., varying catalyst loading, solvent ratios) to identify critical variables . For structural validation, single-crystal X-ray diffraction (as in and ) is essential to confirm stereochemistry and substituent positioning .

Q. How can the electronic and steric effects of the hex-1-ynyl group influence the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing nature of the alkyne and steric bulk of the cyclohexyl moiety can hinder nucleophilic attacks at the isoindole-dione core. Computational tools like density functional theory (DFT) can model frontier molecular orbitals to predict reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-/13C^{13} \text{C}-NMR to resolve cyclohexyl and alkyne proton environments. IR spectroscopy identifies carbonyl stretches (~1700–1750 cm1^{-1}) and alkyne C≡C (~2100 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as in ) resolves absolute configuration .

Advanced Research Questions

Q. How can computational reaction path searches improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state modeling) paired with cheminformatics can predict reaction pathways and byproducts. Tools like ICReDD’s workflow ( ) integrate computed activation energies with experimental feedback loops to prioritize viable synthetic routes. Molecular docking (as in ) can further screen derivatives for target binding affinity .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s thermodynamic stability?

  • Methodological Answer : Discrepancies may arise from solvent effects or approximations in computational models. Use microsolvation models (explicit solvent molecules in DFT) to improve accuracy. Experimentally, differential scanning calorimetry (DSC) measures thermal stability, while isothermal titration calorimetry (ITC) quantifies binding energetics. Cross-validate with ab initio molecular dynamics (AIMD) simulations .

Q. How can heterogeneous catalysis be applied to scale the compound’s synthesis sustainably?

  • Methodological Answer : Develop immobilized catalysts (e.g., Pd nanoparticles on mesoporous silica) to enhance recyclability and reduce metal leaching. Process parameters (flow rate, pressure) can be optimized via computational fluid dynamics (CFD). Membrane separation technologies ( , RDF2050104) may aid in product purification .

Q. What role does the cyclohexyl-alkynyl moiety play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : The hydrophobic cyclohexyl group may enhance membrane permeability, while the alkyne could serve as a metabolic handle. Use in vitro assays (Caco-2 cell permeability, microsomal stability) paired with ADMET prediction software. Comparative studies with analogs lacking the alkyne (e.g., cyclohexyl-ethyl derivatives) isolate structural contributions .

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